5-(4-Pyridyl)dipyrromethane
CAS No.: 52073-75-3
Cat. No.: VC3735461
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52073-75-3 |
---|---|
Molecular Formula | C14H13N3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 4-[bis(1H-pyrrol-2-yl)methyl]pyridine |
Standard InChI | InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H |
Standard InChI Key | RPABFDPAGHDWCQ-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 |
Canonical SMILES | C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 |
Introduction
Chemical Identity and Structure
5-(4-Pyridyl)dipyrromethane, also known as 4-[bis(1H-pyrrol-2-yl)methyl]pyridine, is an organic compound with significant importance in chemical synthesis. This section details its structural characteristics and identification parameters.
Nomenclature and Identification
The compound is formally identified by several names in scientific literature, reflecting its structural components and arrangement.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 52073-75-3 |
IUPAC Name | 4-[bis(1H-pyrrol-2-yl)methyl]pyridine |
Molecular Formula | C14H13N3 |
Molecular Weight | 223.27 g/mol |
Synonyms | 4-[Di(2-pyrrolyl)methyl]pyridine; 4-(di-pyrrol-2-yl-methyl) pyridine; meso-(4-pyridyl)-2,2'-dipyrromethane |
The compound's structure features two pyrrole units linked by a methylene bridge, with a pyridine substituent at the meso position. This arrangement gives the molecule its distinctive reactivity profile and makes it particularly valuable in porphyrin chemistry .
Structural Characteristics
The structural arrangement of 5-(4-Pyridyl)dipyrromethane is crucial to understanding its chemical behavior and applications. The compound contains three nitrogen atoms: one in the pyridyl group and one in each of the two pyrrole units. This nitrogen-rich structure contributes to its utility in coordination chemistry and materials science.
The presence of the pyridyl group introduces asymmetry into the molecule, which is important for its role in synthesizing asymmetrical porphyrins. The pyrrole units, known for their electron-rich nature, provide sites for various chemical transformations, particularly in macrocycle formation .
Synthesis Methods
The synthesis of 5-(4-Pyridyl)dipyrromethane involves specific reaction conditions and procedures to ensure high yield and purity. This section outlines the established synthetic routes and important considerations for successful preparation.
General Synthetic Approach
The primary method for synthesizing 5-(4-Pyridyl)dipyrromethane involves the condensation of pyrrole with 4-pyridinecarboxaldehyde under acidic conditions. This approach has been well-documented in literature and provides reliable results when executed properly .
Detailed Synthesis Procedure
A standard procedure for synthesizing 5-(4-Pyridyl)dipyrromethane involves the following steps:
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A mixture of 4-pyridinecarboxaldehyde (1.9 mL, 20 mmol) and pyrrole (30 mL, 420 mmol) is prepared
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The mixture is stirred for approximately 12 hours at a temperature of around 85°C
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After reaction completion, the mixture is evaporated to dryness
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The crude product is separated by column chromatography on alumina gel
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A 1:1 mixture of hexane and ethyl acetate is used as the mobile phase
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The purified product is collected and characterized
This method typically yields around 42% of the desired product. The significant excess of pyrrole (21:1 molar ratio) is necessary to minimize the formation of oligomeric by-products .
Spectroscopic Characterization
The synthesized 5-(4-Pyridyl)dipyrromethane can be characterized using various spectroscopic techniques:
1H-NMR Spectroscopy (400 MHz, DMSO):
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δ 10.58 ppm (s, 2H, NH-pyrrole)
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δ 8.26 ppm (m, 2H, 2,6-Pyridyl)
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δ 7.10 ppm (m, 2H, 3-5-Pyridyl)
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δ 6.60 ppm (m, 2H, pyrrole)
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(4-Pyridyl)dipyrromethane is essential for its application in various research areas. This section outlines its key characteristics and reactivity patterns.
Chemical Reactivity
The chemical reactivity of 5-(4-Pyridyl)dipyrromethane is primarily determined by its functional groups:
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The pyrrole NH groups are weakly acidic and can be deprotonated under basic conditions
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The meso position (the carbon connecting the two pyrrole units and the pyridyl group) can undergo various substitution reactions
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The pyridyl nitrogen can act as a nucleophile or coordinate with metal ions
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The pyrrole units can participate in electrophilic aromatic substitution reactions
These reactive sites make 5-(4-Pyridyl)dipyrromethane particularly valuable in complex synthesis pathways, especially in porphyrin chemistry .
Applications in Chemical Research
5-(4-Pyridyl)dipyrromethane has found numerous applications in chemical research, particularly in the synthesis of more complex structures and functional materials. This section explores its primary uses and significance in various research areas.
Porphyrin Synthesis
The most significant application of 5-(4-Pyridyl)dipyrromethane is as an intermediate in the synthesis of asymmetrical trans A2B2 porphyrins bearing pyridyl functional rings. Porphyrins are important macrocyclic compounds with applications in various fields including catalysis, photovoltaics, and medicine .
The pyridyl groups in porphyrins derived from 5-(4-Pyridyl)dipyrromethane introduce specific properties:
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Enhanced water solubility compared to non-functionalized porphyrins
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Ability to coordinate with metal ions through the pyridyl nitrogen
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Potential for further functionalization through the pyridyl group
Materials Science Applications
Research has demonstrated that 5-(4-Pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers, making it valuable in materials science applications. These polymeric materials have been investigated for various uses:
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Development of chemical sensors, particularly for detecting heavy metals
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Creation of electroactive films for electrochemical applications
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Synthesis of hybrid materials with tailored pore dimensions
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Development of materials with specific optical properties, including intense red absorption in UV-visible spectra and distinctive emission characteristics
Sol-Gel Chemistry
5-(4-Pyridyl)dipyrromethane has been incorporated into silica sol-gel systems to create hybrid organic-inorganic materials. These materials combine the structural properties of silica with the functional characteristics of the dipyrromethane unit. The synthesis typically involves:
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Preparation of a silica precursor solution using compounds such as methyltriethoxysilane (MeTEOS), tetraethoxysilane (TEOS), or tetramethoxysilane (TMOS)
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Incorporation of 5-(4-Pyridyl)dipyrromethane into the sol
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Gelation under controlled conditions
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Processing to obtain the final hybrid material
These hybrid materials exhibit properties suitable for applications in catalysis, sensing, and optics .
Biological Activity
Research has revealed several potential biological activities associated with 5-(4-Pyridyl)dipyrromethane, making it of interest for biomedical applications. This section summarizes the key findings regarding its biological properties.
Antimicrobial Properties
Studies have indicated that 5-(4-Pyridyl)dipyrromethane exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data below presents the inhibition zones observed for various bacterial strains.
Table 2: Antimicrobial Activity Against Selected Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest potential applications in developing new antimicrobial agents, particularly against Staphylococcus aureus, which showed the highest sensitivity to the compound.
Antioxidant Activity
The antioxidant capacity of 5-(4-Pyridyl)dipyrromethane has been evaluated through standard in vitro assays that measure the ability to scavenge free radicals.
Table 3: Antioxidant Activity Measurements
Assay Type | IC50 Value (μM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These values indicate moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related damage in biological systems.
Parameter | Information |
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GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Research Developments and Future Prospects
Ongoing research continues to explore new applications and properties of 5-(4-Pyridyl)dipyrromethane. This section highlights recent developments and potential future directions.
Sensor Development
One promising area of research involves the use of 5-(4-Pyridyl)dipyrromethane in developing molecular imprinted polymer (MIP)-based sensors. Studies have demonstrated that electropolymerized films of this compound can be imprinted with target molecules, creating selective recognition sites.
For example, research has shown that 5-(4-Pyridyl)dipyrromethane-based polymers can be used to create sensors for salicylic acid. These sensors exhibit selective binding and can be integrated into various detection platforms.
Photodynamic Applications
Another emerging application involves the use of 5-(4-Pyridyl)dipyrromethane in creating photokilling materials. By imprinting photosensitizers onto electropolymerized films of this compound, researchers have developed materials with photoinduced bactericidal activity against pathogens such as Staphylococcus aureus.
These materials hold promise for creating reusable antibacterial surfaces that can be activated by light, potentially addressing the growing concern of antimicrobial resistance.
Catalytic Applications
The coordination properties of the pyridyl group in 5-(4-Pyridyl)dipyrromethane make it valuable for developing novel catalytic systems. Research in this area is exploring the potential of metal complexes formed with this compound for applications in organic synthesis and environmental remediation.
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